![molecular formula C23H17BrN2OS B392025 4-bromo-N-[5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B392025.png)
4-bromo-N-[5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-[5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Biphenyl Attachment: The biphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated thiazole.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the thiazole derivative with 4-bromobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
4-bromo-N-[5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Pd/C and hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: De-brominated thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-bromo-N-[5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, modulating their activity. The biphenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding.
相似化合物的比较
Similar Compounds
- N-(4-biphenyl-4-yl-5-methyl-1,3-thiazol-2-yl)-4-chlorobenzamide
- N-(4-biphenyl-4-yl-5-methyl-1,3-thiazol-2-yl)-4-fluorobenzamide
- N-(4-biphenyl-4-yl-5-methyl-1,3-thiazol-2-yl)-4-iodobenzamide
Uniqueness
4-bromo-N-[5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can lead to different interactions with biological targets.
属性
分子式 |
C23H17BrN2OS |
|---|---|
分子量 |
449.4g/mol |
IUPAC 名称 |
4-bromo-N-[5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C23H17BrN2OS/c1-15-21(18-9-7-17(8-10-18)16-5-3-2-4-6-16)25-23(28-15)26-22(27)19-11-13-20(24)14-12-19/h2-14H,1H3,(H,25,26,27) |
InChI 键 |
HXEICBZHIJDYJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)C4=CC=CC=C4 |
规范 SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


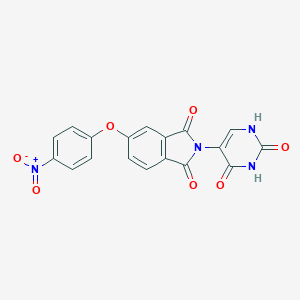
![N-tert-butyl-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B391943.png)
![[4-[(E)-[2-(2-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B391945.png)
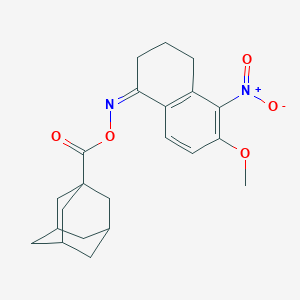
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B391947.png)
![[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 4-butoxybenzoate](/img/structure/B391949.png)
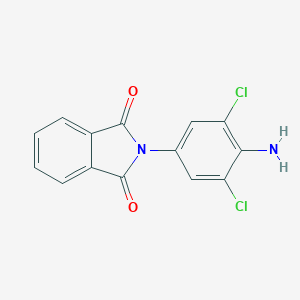
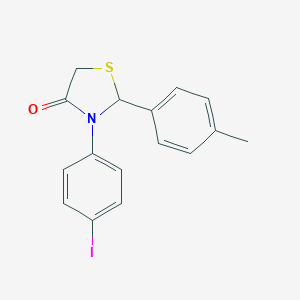
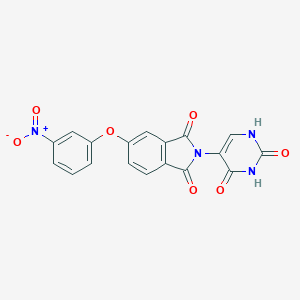
![2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B391956.png)
![4-[2,2-Dichloro-1-(4-methoxy-3-methylphenyl)vinyl]-1-methoxy-2-methylbenzene](/img/structure/B391957.png)
![5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-1,1',3,3'-TETRONE](/img/structure/B391959.png)
![2-[(4-Iodoanilino)methylene]cyclopentanone](/img/structure/B391961.png)
![2-(2,4-Dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B391964.png)
